molecular formula C21H23BrFNO5 B195650 5-Bromo-1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran oxalate CAS No. 64372-43-6

5-Bromo-1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran oxalate

Cat. No. B195650
CAS RN: 64372-43-6
M. Wt: 468.3 g/mol
InChI Key: ARDGNZSILLRUSV-UHFFFAOYSA-N
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Description

An impurity of Citalopram. Citalopram is a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant drug. It was approved by FDA for the treatment of major depression.

Scientific Research Applications

1. Synthesis and Pharmacological Potential

  • Pharmacologically Active Derivatives : Derivatives like 5-Bromo-1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran oxalate have been synthesized and studied for their pharmacological potential. This involves the preparation and condensation of halogeno-compounds, indicating a broad area of research in pharmacology and organic synthesis (Chapman, Clarke, & Sawhney, 1968).

2. Neuropharmacology and Eating Disorders

  • Role in Compulsive Behavior : Research has shown the involvement of compounds structurally similar to 5-Bromo-1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran oxalate in the neural mechanisms underlying compulsive food consumption, indicating potential for exploring neuropharmacological applications (Piccoli et al., 2012).

3. Spectroscopic Properties for Fluorophore Design

  • Tuning Fluorescence Properties : The study of halogen-substituted derivatives, similar in structure to this compound, provides insights into designing push-pull benzothiazole fluorophores for tuning fluorescence properties, relevant in fields like bioimaging and molecular probes (Misawa et al., 2019).

4. Photodynamic Therapy in Cancer Treatment

  • Potential in Photodynamic Therapy : Certain derivatives of this compound exhibit properties useful in photodynamic therapy, especially in cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties indicate potential as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

5. Antiviral and Antitumor Potential

  • Antiviral and Antitumor Activities : Derivatives of 5-Bromo-1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran oxalate have shown promise in antiviral and antitumor studies, suggesting their potential utility in developing new therapeutic agents (Karalı, Terzioğlu, & Gürsoy, 2002; Dawood et al., 2011).

6. Drug-Drug Interactions and Metabolism

  • Metabolic Pathways : Understanding the metabolic pathways of structurally related compounds helps in predicting drug-drug interactions and metabolism, crucial for drug development and therapeutic applications (Carmo et al., 2005).

7. Structure-Activity Relationships

  • Elucidating Drug-Protein Interactions : Studies on structure-activity relationships of similar compounds provide insights into drug-protein interactions at specific transporters, contributing to our understanding of their behavioral actions in vivo (Zhang et al., 2010).

8. Characterization of Impurities

  • Quality Control in Drug Manufacturing : Characterizing trace-level impurities in bulk drugs structurally related to this compound is essential for maintaining quality in pharmaceutical manufacturing (Sun et al., 2007).

properties

IUPAC Name

3-[5-bromo-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrFNO.C2H2O4/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19;3-1(4)2(5)6/h4-9,12H,3,10-11,13H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDGNZSILLRUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Br)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrFNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran oxalate
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5-Bromo-1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran oxalate
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5-Bromo-1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran oxalate
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5-Bromo-1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran oxalate
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5-Bromo-1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran oxalate
Reactant of Route 6
5-Bromo-1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran oxalate

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